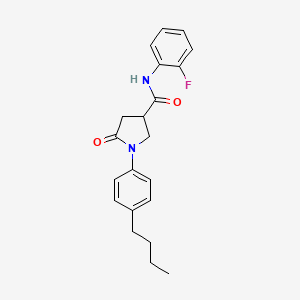
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a butylphenyl group and a fluorophenyl group, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves several steps, including the formation of the pyrrolidine ring and the introduction of the butylphenyl and fluorophenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as amines, carboxylic acids, and fluorinating agents. Industrial production methods may involve scaling up these reactions and optimizing conditions for yield and purity.
Chemical Reactions Analysis
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings or the pyrrolidine ring, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential for treating various diseases, although further research is needed.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but may include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-butylphenyl)-3-(2-fluorophenyl)urea: This compound has a similar structure but lacks the pyrrolidine ring.
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
Properties
Molecular Formula |
C21H23FN2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(4-butylphenyl)-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23FN2O2/c1-2-3-6-15-9-11-17(12-10-15)24-14-16(13-20(24)25)21(26)23-19-8-5-4-7-18(19)22/h4-5,7-12,16H,2-3,6,13-14H2,1H3,(H,23,26) |
InChI Key |
RBLMBFRNNNVHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-3-phenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499954.png)

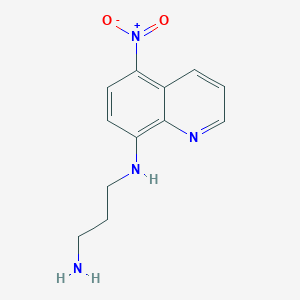
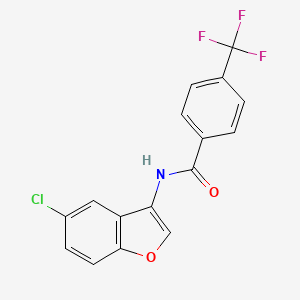

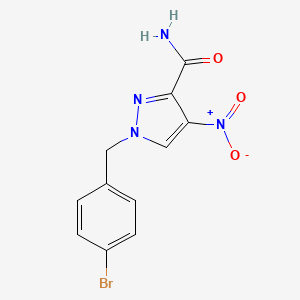
![1-{1-[4-amino-6-(diphenylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11499990.png)
![(5Z)-5-(4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11500010.png)
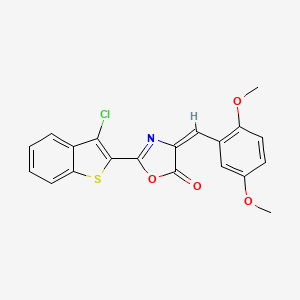
![N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide](/img/structure/B11500015.png)
![N-benzyl-4-(1,3-dioxodihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-2(3H)-yl)benzenesulfonamide](/img/structure/B11500017.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one](/img/structure/B11500018.png)
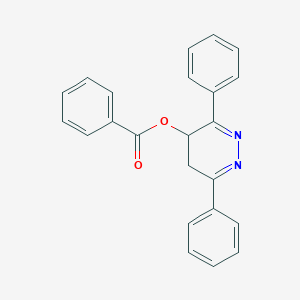
![ethyl 4-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B11500032.png)
